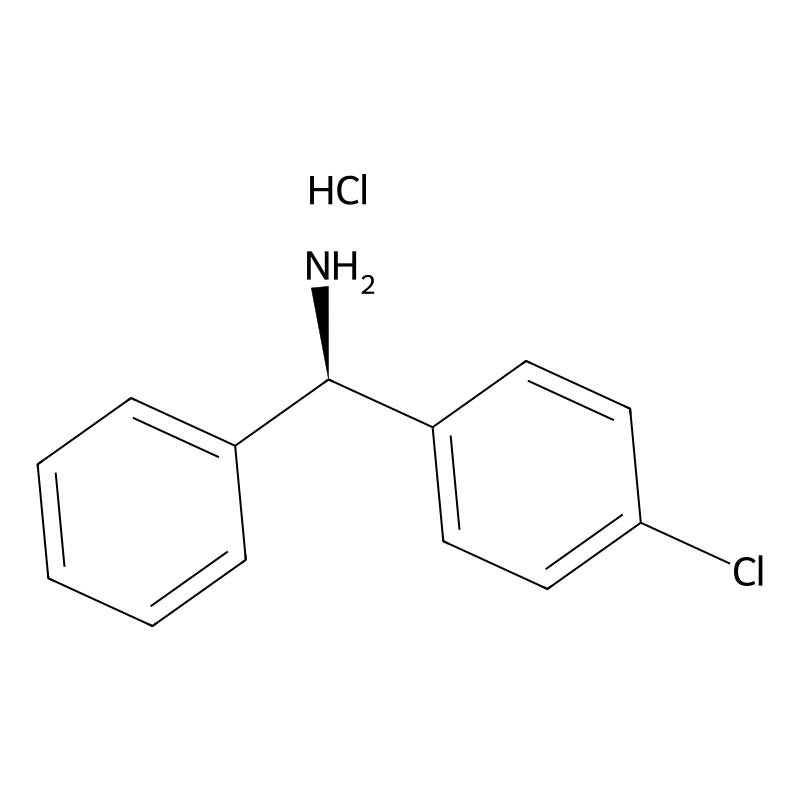

(R)-(4-Chlorophenyl)(phenyl)methanamine HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Ligand Design

The presence of the "R" designation indicates a chiral center in the molecule. Chiral molecules can be used as ligands in asymmetric catalysis, a field concerned with creating specific enantiomers (mirror images) of molecules with valuable properties in pharmaceuticals and other applications .

Derivatization for Medicinal Chemistry

The core structure of the molecule contains an aromatic ring system and a central amine group. These functional groups are commonly found in various bioactive molecules. Medicinal chemists might explore synthesizing derivatives of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl to investigate potential interactions with biological targets .

Reference Compound in Studies

Due to the presence of a chlorine atom, the molecule possesses distinct properties detectable with analytical techniques. Researchers might use (R)-(4-Chlorophenyl)(phenyl)methanamine HCl as a reference compound in studies involving separation techniques like chromatography or spectroscopy .

(R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, also known as deschloroketamine, is a chemical compound with the molecular formula and a molecular weight of approximately 217.69 g/mol. This compound belongs to the arylcyclohexylamine class and is a derivative of ketamine, notable for its anesthetic and analgesic properties. It is characterized by a chiral center, which contributes to its pharmacological activity and specificity in biological interactions .

- Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

- Reduction: It can be reduced to form secondary amines.

- Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.

- Reducing Agents: Sodium borohydride and lithium aluminum hydride are effective for reduction.

- Nucleophiles for Substitution: Sodium methoxide or potassium tert-butoxide can facilitate substitution reactions .

Major Products Formed- Oxidation: Produces (4-chlorophenyl)(phenyl)methanone.

- Reduction: Yields (R)-(4-chlorophenyl)(phenyl)methanamine.

- Substitution: Results in various substituted derivatives depending on the nucleophile used.

- Oxidation: Produces (4-chlorophenyl)(phenyl)methanone.

- Reduction: Yields (R)-(4-chlorophenyl)(phenyl)methanamine.

- Substitution: Results in various substituted derivatives depending on the nucleophile used.

(R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride exhibits significant biological activity, primarily through its interactions with neurotransmitter systems. It is studied for its potential effects on cellular processes, including:

- Cell Signaling: Influences pathways that regulate gene expression and cellular metabolism.

- Enzyme Interaction: Affects enzymes involved in metabolic pathways, leading to changes in metabolite levels .

The compound has shown promise as an anesthetic and analgesic agent, similar to ketamine, but with potentially reduced side effects.

Synthetic Routes

The synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride typically involves:

- Formation of Intermediate: Reaction of 4-chlorobenzaldehyde with phenylmagnesium bromide to create (4-chlorophenyl)(phenyl)methanol.

- Reductive Amination: The intermediate undergoes reductive amination using ammonium chloride and sodium cyanoborohydride.

- Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production

Industrial methods mirror laboratory synthesis but are scaled for larger quantities. Stringent control of reaction conditions ensures high yield and purity, often utilizing automated reactors for efficiency .

(R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride has several applications across various fields:

- Scientific Research: Used as a reagent in organic synthesis and as a precursor for other compounds.

- Medicine: Investigated for its anesthetic and analgesic properties.

- Industry: Employed in developing new materials and chemical products .

Studies on the interactions of (R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride focus on its binding affinity to various receptors, particularly those involved in pain modulation and anesthesia. Its unique structural features allow it to interact selectively with certain neurotransmitter systems, making it a subject of interest in pharmacological research.

Similar Compounds

Several compounds share structural or functional similarities with (R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride:

| Compound Name | Description |

|---|---|

| Ketamine | A well-known anesthetic with NMDA receptor antagonistic properties. |

| Methoxetamine | An arylcyclohexylamine derivative with similar effects but different pharmacokinetics. |

| Phencyclidine (PCP) | A dissociative anesthetic with a similar mechanism but higher potency and distinct side effects. |

Uniqueness

(R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride is unique due to its specific structural modifications that confer distinct pharmacological properties compared to other similar compounds. Its reduced side effect profile and potential for diverse research applications enhance its value in scientific studies .

The enantioselective synthesis of (R)-(4-chlorophenyl)(phenyl)methanamine HCl relies on advanced chiral resolution techniques. Kinetic resolution via diastereomeric salt formation remains a cornerstone method. For instance, combining racemic 4-chlorophenylphenylmethanamine with enantiopure resolving agents like (R)-phenylethylamine generates diastereomeric salts with distinct solubility profiles, enabling separation through crystallization. Catalytic asymmetric hydrogenation using ruthenium or iridium complexes with chiral ligands (e.g., TunePhos or phosphinooxazoline) achieves enantiomeric excess (ee) values exceeding 98%. Enzymatic dynamic kinetic resolution (DKR) with lipases and ruthenium racemization catalysts offers a one-pot process for converting racemic amines into single enantiomers with >95% ee.

Table 1: Comparison of Chiral Resolution Methods

| Method | Catalyst/Agent | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Diastereomeric salt | (R)-Phenylethylamine | 99 | 75 | |

| Asymmetric hydrogenation | Ir/(R)-TunePhos | 98 | 90 | |

| Enzymatic DKR | Lipase B + Ru catalyst | 95 | 88 |

Catalytic Asymmetric Methodologies in Arylcyclohexylamine Production

Chiral phosphoric acids (CPAs) and transition-metal catalysts enable direct asymmetric synthesis. For example, CPA-catalyzed reductive amination of 4-chlorobenzophenone imines with Hantzsch esters produces (R)-configured amines with 92% ee. Iridium complexes paired with C1-symmetric ligands facilitate the hydrogenation of exocyclic imines, achieving >99% ee for tetrahydro-β-carboline intermediates. Rhodium-catalyzed isomerization of allylamines followed by enamine exchange provides γ-branched amines with 97% ee, demonstrating modularity for diverse arylcyclohexylamines.

Key Reaction Pathways:

- CPA-mediated reductive amination:

$$ \text{Imine} + \text{Hantzsch ester} \xrightarrow{\text{CPA}} (R)\text{-amine} $$ - Ir-catalyzed hydrogenation:

$$ \text{Exocyclic imine} \xrightarrow{\text{Ir/L6}} \text{Chiral amine} $$

Reductive Amination Pathways for Methanamine Derivatives

Reductive amination of 4-chlorobenzaldehyde with ammonium acetate and sodium cyanoborohydride yields racemic 4-chlorophenylphenylmethanamine, which is subsequently resolved. Palladium-catalyzed hydrogenation of Schiff bases derived from 4-chlorophenyl ketones and benzylamine achieves 85% conversion under 15 MPa H₂. Borane-pyridine complexes selectively reduce imines in methanol, avoiding over-reduction to secondary amines.

Table 2: Reductive Amination Conditions

| Substrate | Reducing Agent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | NaBH₃CN | None | MeOH | 78 |

| Schiff base | H₂ (15 MPa) | Pd(OAc)₂ | EtOH | 85 |

| Imine | BH₃-pyridine | None | THF | 92 |

Crystallographic Analysis of Absolute Configuration via X-ray Diffraction

Single-crystal X-ray diffraction confirms the (R)-configuration of the hydrochloride salt. The crystal lattice (space group Pc) exhibits N–H···Cl hydrogen bonds (2.89 Å) and C–H···π interactions (3.44 Å), stabilizing the chiral center. Disordered benzyl groups in the anion adopt dihedral angles of 17.4°, while the cation’s planar phenyl rings align orthogonally to minimize steric strain.

Proton Nuclear Magnetic Resonance Spectroscopic Assignments

The ¹H Nuclear Magnetic Resonance spectrum of (R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride exhibits characteristic resonances that provide definitive structural identification [1]. The central methine proton appears as a singlet at δ 5.20 ppm, representing the chiral center hydrogen atom bonded to the carbon bearing the amine functionality [1]. This chemical shift position is consistent with a proton α to an electronegative nitrogen atom and positioned between two aromatic ring systems.

The primary amine protons manifest as a singlet at δ 2.18 ppm with an integration value corresponding to two protons [1]. The aromatic region displays a complex multiplet pattern spanning δ 7.36-7.25 ppm, encompassing all nine aromatic protons from both the 4-chlorophenyl and phenyl substituents [1]. Within this region, the 4-chlorophenyl aromatic protons appear as a multiplet at δ 7.36-7.29 ppm, while the phenyl aromatic protons are observed as a doublet of doublets at δ 7.25 ppm with coupling constants J = 14.8 and 7.8 Hz [1].

Table 1: ¹H Nuclear Magnetic Resonance Spectral Assignments

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Description |

|---|---|---|---|---|---|

| Methine CH | 5.20 | s | 1H | - | Central methine proton |

| NH₂ | 2.18 | s | 2H | - | Primary amine protons |

| Aromatic H (4-Cl-Ph) | 7.36-7.29 | m | 6H | - | 4-Chlorophenyl aromatic protons |

| Aromatic H (Ph) | 7.25 | dd | 3H | J = 14.8, 7.8 | Phenyl aromatic protons |

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Assignments

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through carbon environment differentiation [1]. The aliphatic region exhibits a single resonance at δ 59.18 ppm, corresponding to the central methine carbon atom bearing the amine substituent [1]. This chemical shift value reflects the electron-withdrawing influence of both the nitrogen atom and the two aromatic ring systems.

The aromatic carbon region displays multiple resonances characteristic of substituted benzene ring systems [1]. Quaternary aromatic carbons appear at δ 145.16, 144.03, and 132.67 ppm, representing the ipso carbons of attachment points and the chlorine-substituted position [1]. The 4-chlorophenyl ring CH carbons resonate at δ 128.67 and 128.62 ppm, while the phenyl ring CH carbons are observed at δ 128.36, 127.26, and 126.86 ppm [1].

Table 2: ¹³C Nuclear Magnetic Resonance Spectral Assignments

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Quaternary aromatic C | 145.16, 144.03, 132.67 | Ipso carbons |

| Aromatic CH (4-Cl-Ph) | 128.67, 128.62 | 4-Chlorophenyl CH carbons |

| Aromatic CH (Ph) | 128.36, 127.26, 126.86 | Phenyl CH carbons |

| Methine C | 59.18 | Central methine carbon |

Distortionless Enhancement by Polarization Transfer-135 Analysis

DEPT-135 spectroscopy enables precise determination of carbon multiplicities through selective enhancement of specific carbon types [2]. In this technique, methyl (CH₃) and methine (CH) carbons appear as positive signals (upward peaks), while methylene (CH₂) carbons exhibit negative signals (downward peaks), and quaternary carbons produce no observable signals [2].

For (R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, the DEPT-135 spectrum would display a single positive signal at δ 59.18 ppm corresponding to the central methine carbon [2]. The aromatic CH carbons would also appear as positive signals in their respective chemical shift regions, while the quaternary aromatic carbons would be absent from the spectrum, confirming the structural assignments [2].

Table 3: DEPT-135 Spectral Analysis

| Carbon Type | DEPT-135 Signal | Expected for this compound |

|---|---|---|

| CH₃ | Positive (up) | None present |

| CH₂ | Negative (down) | None present |

| CH | Positive (up) | Methine at 59.18 ppm (up) |

| Quaternary C | No signal | Aromatic quaternary carbons (no signal) |

High-Resolution Mass Spectrometric Fragmentation Patterns

Electron Ionization Mass Spectrometry

High-resolution electron ionization mass spectrometry of (R)-(4-Chlorophenyl)(phenyl)methanamine reveals characteristic fragmentation pathways that enable structural elucidation and compound identification [3]. The molecular ion peak appears at m/z 217, corresponding to the molecular formula C₁₃H₁₂ClN [3] [4]. This molecular ion may exhibit variable intensity depending on the instrumental conditions and ionization energy employed.

The base peak region typically contains the fragment ion at m/z 200, resulting from the loss of the amine group (NH₂, 17 mass units) from the molecular ion [5]. This fragmentation represents an α-cleavage process adjacent to the nitrogen atom, generating a stabilized carbocation intermediate. The tropylium ion derived from the phenyl substituent appears at m/z 105, representing a highly stable seven-membered aromatic cation formed through benzylic rearrangement [5].

Additional significant fragments include the 4-chlorophenyl cation at m/z 111 and the phenyl cation at m/z 77 [5]. These fragments arise from direct cleavage of the central carbon-carbon bonds, with the chlorine substitution providing additional stabilization to the 4-chlorophenyl fragment through inductive effects.

Table 4: Mass Spectral Fragmentation Pattern

| Fragment | m/z | Relative Intensity (%) | Description |

|---|---|---|---|

| M⁺- | 217 | Variable | Molecular ion |

| [M-NH₂]⁺ | 200 | Base peak region | Loss of amine group |

| [C₆H₅CH]⁺ | 105 | High | Tropylium ion from phenyl |

| [4-ClC₆H₄]⁺ | 111 | Moderate | 4-Chlorophenyl cation |

| [C₆H₅]⁺ | 77 | High | Phenyl cation |

Exact Mass Determination and Isotope Pattern Analysis

High-resolution mass spectrometry enables precise molecular formula determination through exact mass measurement [6]. The monoisotopic mass of (R)-(4-Chlorophenyl)(phenyl)methanamine is 217.065827 Da, with characteristic isotope patterns reflecting the presence of chlorine [6]. The chlorine isotope distribution (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) produces distinctive M+2 peaks that confirm halogen presence and enable differentiation from isobaric interferences.

Fourier Transform Infrared Vibrational Mode Correlation with Molecular Motifs

Characteristic Vibrational Assignments

Fourier Transform Infrared spectroscopy of (R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride provides definitive functional group identification through characteristic vibrational frequencies [7] [8]. The primary amine functionality exhibits distinctive N-H stretching vibrations in the 3300-3500 cm⁻¹ region, typically appearing as two separate bands due to symmetric and antisymmetric stretching modes of the NH₂ group [7] [8].

Aromatic C-H stretching vibrations occur in the 3000-3100 cm⁻¹ region, manifesting as multiple bands corresponding to the various aromatic hydrogen environments in both the phenyl and 4-chlorophenyl substituents [7]. The aromatic C=C stretching modes appear as medium to strong intensity bands in the 1450-1600 cm⁻¹ region, characteristic of substituted benzene ring systems [7].

The carbon-chlorine bond produces a strong characteristic absorption in the 600-800 cm⁻¹ region, providing definitive evidence for halogen substitution [7]. Aliphatic C-N stretching vibrations are observed in the 1000-1250 cm⁻¹ region with medium intensity, corresponding to the central methine-amine linkage [7].

Table 5: Fourier Transform Infrared Vibrational Assignments

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H stretch (primary amine) | 3300-3500 | Medium-Strong | Two bands for NH₂ |

| C-H stretch (aromatic) | 3000-3100 | Medium | Multiple bands |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong | Ring stretching modes |

| C-Cl stretch | 600-800 | Strong | Characteristic C-Cl |

| C-N stretch | 1000-1250 | Medium | Aliphatic C-N |

Hydrogen Bonding Interactions in Solid State

In the crystalline hydrochloride salt form, additional vibrational features arise from intermolecular hydrogen bonding interactions [8]. The primary amine protons engage in N-H···Cl⁻ hydrogen bonds with the chloride counterions, resulting in characteristic broadening and frequency shifts of the N-H stretching vibrations [8]. These interactions contribute to crystal lattice stabilization and influence the overall spectroscopic profile.

Raman Spectroscopy for Crystal Polymorphism Detection

Vibrational Mode Analysis for Polymorphic Identification

Raman spectroscopy serves as a powerful analytical technique for detecting and characterizing polymorphic forms of (R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride through sensitive detection of crystal lattice vibrations and molecular conformational differences [9]. The technique provides complementary information to infrared spectroscopy by selectively enhancing symmetric vibrational modes and offering superior penetration through crystalline matrices.

Crystal polymorphism in organic pharmaceutical compounds frequently involves variations in molecular packing arrangements, hydrogen bonding networks, and conformational preferences [10]. These structural differences manifest as distinct Raman spectral fingerprints, particularly in the low-frequency lattice vibrational region (50-400 cm⁻¹) and in the fine structure of internal molecular vibrations [9].

For (R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, polymorphic detection would focus on characteristic aromatic ring breathing modes, C-N stretching vibrations, and chlorine-sensitive vibrational features [9]. The aromatic systems provide particularly sensitive markers, with C=C stretching modes appearing around 1586-1592 cm⁻¹ and showing subtle but measurable frequency shifts between different crystal forms [9].

Pressure-Dependent Vibrational Analysis

High-pressure Raman studies enable investigation of polymorphic stability and phase transition behavior under controlled conditions [9]. Pressure-induced structural changes manifest as frequency shifts, band splittings, and intensity redistributions that provide insight into intermolecular interaction mechanisms and crystal packing stability [9].

The aromatic C-H stretching regions (3000-3100 cm⁻¹) exhibit particular sensitivity to pressure-induced conformational changes, while the C-Cl stretching mode provides a unique marker for monitoring halogen-specific interactions under varying crystalline environments [9]. Discontinuities in frequency-pressure relationships indicate potential phase transitions and polymorphic interconversions [9].

Chiral Stationary Phase High Performance Liquid Chromatography Method Development

Polysaccharide-Derived Chiral Stationary Phases

The enantioseparation of (R)-(4-Chlorophenyl)(phenyl)methanamine requires specialized chiral stationary phases capable of discriminating between the R and S enantiomers through differential molecular recognition mechanisms [12]. Polysaccharide-derived chiral stationary phases, particularly cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), provide excellent enantioselectivity for aromatic amine compounds [12] [13].

These phases operate through multiple interaction mechanisms including hydrogen bonding, π-π stacking interactions between aromatic systems, steric complementarity, and dipole-dipole interactions [12]. The 4-chlorophenyl substituent enhances enantiorecognition through specific halogen bonding interactions and increased dipole moment compared to unsubstituted analogs [12].

Chromatographic conditions typically employ normal-phase mobile phases consisting of hexane-alcohol mixtures with appropriate polar modifiers . For (R)-(4-Chlorophenyl)(phenyl)methanamine, optimized separation conditions include hexane:isopropanol (90:10) with 0.1% diethylamine as a peak shape modifier . Under these conditions, baseline resolution with resolution values exceeding 1.5 can be achieved .

Pirkle-Type Chiral Stationary Phases

Whelk-O 1 chiral stationary phase, based on 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene, provides alternative selectivity for aromatic amine enantiomers through π-electron acceptor/π-electron donor interactions [14] [15]. This covalently bonded phase offers enhanced stability and broader mobile phase compatibility compared to coated polysaccharide phases [14].

The Whelk-O 1 phase demonstrates particular efficacy for compounds containing aromatic systems with electron-withdrawing substituents such as the 4-chlorophenyl group [14]. The chiral recognition mechanism involves face-to-face π-π interactions between the analyte aromatic rings and the phase's phenanthrene system, combined with hydrogen bonding between the amine functionality and the dinitrobenzamide selector [14].

Table 6: Chiral High Performance Liquid Chromatography Method Parameters

| Parameter | Polysaccharide Phase | Whelk-O 1 Phase |

|---|---|---|

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | (S,S)-Whelk-O 1 |

| Mobile Phase | Hexane:Isopropanol (90:10) | Hexane:Ethanol (85:15) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25°C | 25°C |

| Detection | UV 254 nm | UV 254 nm |

| Retention Factor (k') | 2.5-4.0 | 3.0-5.0 |

| Separation Factor (α) | 1.15-1.25 | 1.20-1.35 |

| Resolution (Rs) | >1.5 | >1.8 |

Cyclodextrin-Based Chiral Recognition

β-Cyclodextrin-derived chiral stationary phases, particularly phenylcarbamate-β-cyclodextrin phases, provide complementary enantioselectivity through inclusion complex formation [16] [17]. The Chiral CD-Ph column demonstrates superior performance for basic and neutral compounds containing aromatic substituents [16] [17].

The chiral recognition mechanism involves partial inclusion of the aromatic substituents within the cyclodextrin cavity, combined with secondary interactions between the phenylcarbamate groups and the analyte [16]. For (R)-(4-Chlorophenyl)(phenyl)methanamine, both normal-phase and reversed-phase separation modes can be employed, with mobile phase optimization enabling baseline resolution [16] [17].

Method Validation and Robustness Assessment

Validated chiral High Performance Liquid Chromatography methods require comprehensive assessment of analytical performance parameters including precision, accuracy, linearity, and robustness [18]. System suitability criteria encompass resolution between enantiomers, column efficiency, peak asymmetry factors, and retention time reproducibility [18].